molecular formula C5H14ClN3O3S B2446016 Methyl 2-[(dimethylaminosulfonimidoyl)amino]acetate;hydrochloride CAS No. 2376726-66-6

Methyl 2-[(dimethylaminosulfonimidoyl)amino]acetate;hydrochloride

Cat. No.: B2446016
CAS No.: 2376726-66-6
M. Wt: 231.7
InChI Key: PAXSAUBPZBFVJU-UHFFFAOYSA-N
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Description

Methyl 2-[(dimethylaminosulfonimidoyl)amino]acetate;hydrochloride is a chemical compound with a complex structure that includes a sulfonimidoyl group, an amino group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(dimethylaminosulfonimidoyl)amino]acetate;hydrochloride typically involves the reaction of dimethylamine with a sulfonyl chloride derivative, followed by the addition of methyl chloroacetate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process would include steps such as purification through recrystallization or chromatography to achieve a high-purity product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(dimethylaminosulfonimidoyl)amino]acetate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonyl derivatives, while reduction could produce amines or alcohols. Substitution reactions could result in a variety of functionalized derivatives.

Scientific Research Applications

Methyl 2-[(dimethylaminosulfonimidoyl)amino]acetate;hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce sulfonimidoyl groups into molecules.

    Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 2-[(dimethylaminosulfonimidoyl)amino]acetate;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonimidoyl group can form strong interactions with active sites, influencing the activity of the target molecule. Pathways involved may include inhibition or activation of enzymatic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonimidoyl derivatives and methyl esters, such as:

  • Methyl 2-[(dimethylaminosulfonyl)amino]acetate
  • Ethyl 2-[(dimethylaminosulfonimidoyl)amino]acetate

Uniqueness

Methyl 2-[(dimethylaminosulfonimidoyl)amino]acetate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

Methyl 2-[(dimethylaminosulfonimidoyl)amino]acetate;hydrochloride is a compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 2376726-66-6
  • Molecular Formula : C₅H₁₃N₃O₃S·HCl
  • Molecular Weight : 201.71 g/mol

The biological activity of this compound is primarily attributed to its sulfonimidoyl group, which can interact with various biological targets. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting processes like amino acid metabolism and neurotransmitter synthesis.
  • Receptor Modulation : It is hypothesized that the compound could modulate receptor activity, particularly in the context of G-protein coupled receptors (GPCRs), influencing signal transduction pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacteria and fungi, suggesting potential applications in treating infections.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. It appears to induce apoptosis in certain cancer cell lines, possibly through the activation of intrinsic apoptotic pathways.

Neuroprotective Effects

There is emerging evidence that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases by modulating oxidative stress and inflammation.

Case Studies and Experimental Data

  • Antimicrobial Efficacy :
    • A study conducted on various bacterial strains demonstrated that the compound inhibited growth at concentrations ranging from 10 to 50 µg/mL.
    • Fungal assays indicated similar inhibitory effects, particularly against Candida species.
  • Cell Line Studies :
    • In vitro experiments on human cancer cell lines (e.g., HeLa, MCF-7) showed a dose-dependent increase in apoptosis markers when treated with this compound.
    • Flow cytometry analysis revealed significant cell cycle arrest at the G1 phase.
  • Neuroprotection :
    • Animal models of neurodegeneration treated with this compound exhibited reduced neuronal loss and improved behavioral outcomes compared to control groups.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
Methyl 2-[(dimethylaminosulfonyl)amino]acetateSimilar sulfonyl structureModerate antimicrobialLess effective than target compound
Ethyl 2-[(dimethylaminosulfonimidoyl)amino]acetateEthyl instead of methylAnticancer potentialRequires further studies

Conclusion and Future Directions

This compound shows promising biological activities, particularly in antimicrobial and anticancer applications. Future research should focus on elucidating its precise mechanisms of action, optimizing its chemical structure for enhanced efficacy, and conducting clinical trials to assess its therapeutic potential in humans.

Properties

IUPAC Name

methyl 2-[(dimethylaminosulfonimidoyl)amino]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O3S.ClH/c1-8(2)12(6,10)7-4-5(9)11-3;/h4H2,1-3H3,(H2,6,7,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXSAUBPZBFVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=N)(=O)NCC(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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